

Evaluating the performance of ATTO 647 in different super-resolution techniques.

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Compound of Interest

Compound Name: ATTO 647

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Evaluating ATTO 647: A Comparative Guide for Super-Resolution Microscopy

For researchers, scientists, and drug development professionals venturing into the nanoscale world, the choice of fluorophore is paramount to achieving high-fidelity super-resolution images. This guide provides an objective evaluation of **ATTO 647**, a popular red-emitting fluorescent dye, across three major super-resolution techniques: Stochastic Optical Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and Structured Illumination Microscopy (SIM). We present a compilation of experimental data, detailed methodologies, and visual workflows to aid in your experimental design and fluorophore selection.

Performance Overview

ATTO 647 and its structurally similar variant, **ATTO 647N**, have gained prominence in the super-resolution community due to their exceptional brightness, high photostability, and good water solubility.[1][2] These characteristics make them robust probes for imaging subcellular structures with nanoscale precision. While often compared to other popular red dyes like Alexa Fluor 647 and Cy5, **ATTO 647** exhibits distinct photophysical properties that can be advantageous for specific super-resolution applications.

Quantitative Performance Comparison

To facilitate an objective assessment, the following tables summarize key performance metrics of **ATTO 647** and comparable fluorophores in different super-resolution modalities. It is important to note that these values can be influenced by the specific experimental setup, buffer conditions, and biological sample.

Table 1: Photophysical Properties of Red Fluorophores

Property	ATTO 647	ATTO 647N	Alexa Fluor 647	Cy5
Excitation Max (nm)	645[3]	649	650	649
Emission Max (nm)	669[3]	669	665	670
Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	120,000[3]	150,000[4]	~250,000	~250,000
Quantum Yield	0.20[3]	0.65[5]	0.33	0.28

Table 2: Performance in dSTORM

Parameter	ATTO 647N	Alexa Fluor 647	Cy5
Mean Photon Count per Switching Event	Moderate Quality Image[3]	~3,823 (in MEA buffer) [3]	~4,254 (in MEA buffer) [3]
On/Off Duty Cycle	Low[3]	Low (~0.001)[3]	High
Photostability (Survival Fraction)	Lower than Alexa 647 in MEA, better in βME[3]	High[3]	High[3]
Recommended Imaging Buffer	GLOX with β-mercaptoethanol (βME)[3]	GLOX with MEA or βME[3][6]	GLOX with MEA or βME[3]

Table 3: Performance in STED Microscopy

Parameter	ATTO 647N	Alexa Fluor 647
Photostability under STED illumination	High, allows for multiple acquisitions[7]	Prone to photobleaching
Photon Count before Bleaching (Confocal)	~55,000 photons[8]	N/A
Achievable Resolution	~50 nm[9]	N/A
Suitability for Live-Cell STED	Excellent, high brightness and photostability[10]	Limited by photostability

Table 4: Performance in SIM

Parameter	ATTO 647N	Alexa Fluor 647
Photostability	High, suitable for the multiple exposures required in SIM[11]	Good, but can be a limiting factor[12]
Brightness	High, contributes to good signal-to-noise ratio[11]	High[12]
Suitability for Live-Cell SIM	Demonstrated for long-term imaging[11]	Commonly used, but phototoxicity can be a concern
Achievable Resolution	~90 nm in live cells[11]	~110 nm[13]

Experimental Protocols and Methodologies

Detailed and optimized protocols are crucial for successful super-resolution imaging. Below are representative protocols for utilizing **ATTO 647** in dSTORM, STED, and SIM.

dSTORM Imaging Protocol with ATTO 647N

This protocol is adapted for fixed-cell imaging and emphasizes the critical role of the imaging buffer in inducing the photoswitching of **ATTO 647N**.

1. Immunostaining:

- Fix cells with 3% paraformaldehyde (PFA) and 0.1% glutaraldehyde for 10 minutes.
- Permeabilize with 0.1% Triton X-100 for 15 minutes.
- Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
- Incubate with primary antibody diluted in blocking buffer for 1 hour.
- Wash three times with PBS.
- Incubate with secondary antibody conjugated to **ATTO 647N** (or **ATTO 647**) for 1 hour. To ensure a high labeling density, using a higher antibody concentration (2 to 5-fold higher than for conventional microscopy) is often beneficial.[\[14\]](#)
- Wash three times with PBS.
- Post-fix with 4% PFA for 10 minutes to immobilize the antibodies.

2. Imaging Buffer Preparation (GLOX-βME):

- Prepare a stock solution of Buffer B: 50 mM Tris (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.
- Prepare a GLOX solution containing glucose oxidase and catalase.
- Immediately before imaging, add the GLOX solution and β-mercaptoethanol (βME) to Buffer B. The use of βME is recommended for improved performance of **ATTO 647N**.[\[3\]](#)

3. Image Acquisition:

- Mount the sample on the microscope.
- Illuminate the sample with a 647 nm laser to excite **ATTO 647N**.
- The imaging buffer will induce the blinking of the fluorophores.
- Acquire a series of 10,000-40,000 frames with a typical exposure time of 20-50 ms.[\[13\]](#)

- A low-power 405 nm laser can be used to reactivate fluorophores that have entered a long-lived dark state.

STED Microscopy Protocol with ATTO 647N

This protocol is suitable for fixed-cell imaging of densely labeled structures.

1. Sample Preparation:

- Grow cells on high-precision glass coverslips (#1.5).
- Fix cells using ice-cold methanol for 5 minutes or with 4% PFA for 15 minutes, depending on the target structure.[\[9\]](#)
- Permeabilize if necessary (e.g., with 0.1% Triton X-100 for PFA-fixed cells).
- Follow standard immunolabeling procedures as described in the dSTORM protocol, using **ATTO 647N**-conjugated secondary antibodies.
- Mount the coverslip in a suitable mounting medium with a refractive index matching the immersion oil (e.g., 1.518).[\[15\]](#)

2. Image Acquisition:

- Use a STED microscope equipped with an excitation laser (e.g., 640 nm) and a depletion laser with a donut-shaped beam (e.g., 775 nm).
- The excitation laser excites the **ATTO 647N** fluorophores.
- The STED laser de-excites fluorophores at the periphery of the excitation spot, effectively narrowing the point spread function.
- Scan the sample to reconstruct the super-resolved image.
- The resolution can be tuned by adjusting the intensity of the STED laser.[\[16\]](#)

SIM Protocol with ATTO 647N

This protocol is applicable for both fixed and live-cell imaging.

1. Sample Preparation:

- For fixed cells, follow the immunostaining protocol as described for dSTORM, using **ATTO 647N**-conjugated antibodies.
- For live-cell imaging, **ATTO 647N** has been shown to be effective for labeling mitochondria. [\[11\]](#) Incubate live cells with **ATTO 647N** NHS ester (1.5 μ M) for 30 minutes.[\[10\]](#)
- Mount the sample in an appropriate imaging medium. For live-cell imaging, use a suitable live-cell imaging solution.

2. Image Acquisition:

- Use a SIM microscope that projects a series of patterned illumination stripes onto the sample.
- Acquire a set of raw images with the illumination pattern rotated and shifted for each focal plane.
- The high photostability of **ATTO 647N** is advantageous as SIM requires multiple raw images to be acquired.[\[11\]](#)
- Process the raw data using a reconstruction algorithm to generate the final super-resolution image.

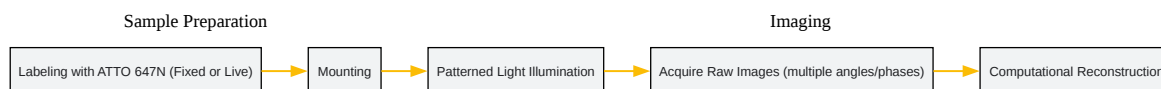
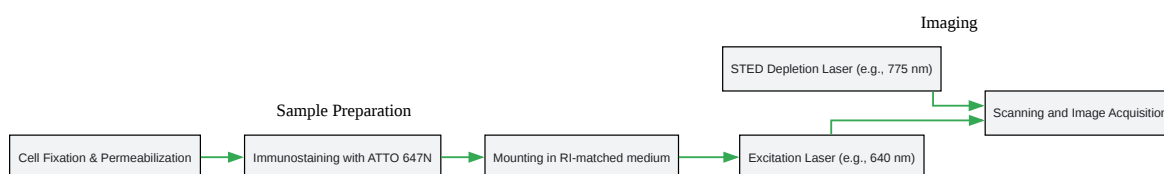
Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each super-resolution technique.



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dSTORM experimental workflow.



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